Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of an indole derivative with formaldehyde and a secondary amine, such as diethylamine . The reaction is usually carried out under acidic conditions to facilitate the formation of the Mannich base. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables, studied for its potential anticancer properties.
The uniqueness of this compound lies in its synthetic origin and the presence of the diethylamino group, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 3-[(diethylamino)methyl]-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from indole derivatives. The alkylation of ethyl indole-2-carboxylate with diethylaminomethyl groups can be achieved through various methods, including the use of alkyl halides in the presence of base solvents such as acetone or ethanol .
General Reaction Scheme:
- Starting Material: Ethyl indole-2-carboxylate
- Reagents: Diethylamine, alkyl halides (e.g., diethylaminomethyl chloride)
- Conditions: Base (e.g., KOH) in solvent (e.g., acetone)
- Product: this compound
Antiviral and Antibacterial Properties
This compound has demonstrated promising antiviral and antibacterial activities. Studies suggest that its unique structure allows it to interact with viral proteins and bacterial cell membranes, inhibiting their functions effectively.
Table 1: Biological Activities of this compound
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antiviral | Inhibition of viral replication | |
Antibacterial | Disruption of bacterial cell wall synthesis | |
Antioxidant | Scavenging free radicals |
The compound's mechanism of action is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as apoptosis in cancer cells or modulation of immune responses .
Study on Antiviral Efficacy
In a study examining the antiviral efficacy of this compound against influenza viruses, researchers found that the compound significantly reduced viral titers in infected cell cultures. The study highlighted its potential as a lead compound for developing new antiviral therapies.
Research on Antibacterial Activity
Another research effort focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.
Properties
CAS No. |
91486-86-1 |
---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
ethyl 3-(diethylaminomethyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-4-18(5-2)11-13-12-9-7-8-10-14(12)17-15(13)16(19)20-6-3/h7-10,17H,4-6,11H2,1-3H3 |
InChI Key |
KZYIPFFTBMSUIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.